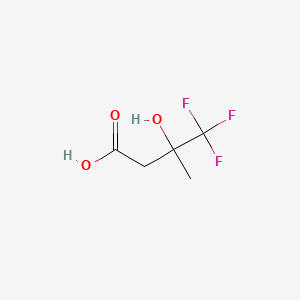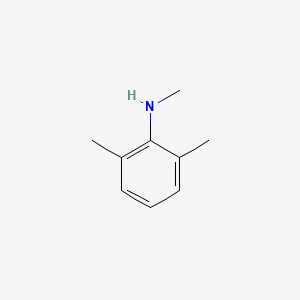
N,2,6-trimethylaniline
Overview
Description
N,2,6-Trimethylaniline is a chemical compound with the molecular formula C9H13N . It is an aromatic amine .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 Carbon atoms, 13 Hydrogen atoms, and 1 Nitrogen atom . The average mass is 135.206 Da and the monoisotopic mass is 135.104797 Da .
Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 199.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It has a molar refractivity of 50.2±0.3 cm3, a polar surface area of 3 Å2, and a molar volume of 160.0±3.0 cm3 .
Scientific Research Applications
1. Relationship with Cardiovascular and Chronic Diseases
Cardiovascular and Kidney Disease : Trimethylamine N-oxide (TMAO), related to N,2,6-trimethylaniline, is linked to chronic diseases like atherosclerosis. It originates from dietary sources and is processed by intestinal bacteria and liver enzymes. High plasma TMAO levels have been associated with increased risk of adverse cardiovascular events, although the exact causal mechanism remains unclear (Zeisel & Warrier, 2017).
Atherosclerosis : A study explored inhibiting microbial TMA production, which is a precursor to TMAO, to treat atherosclerosis. This approach showed promise in reducing disease progression in animal models (Wang et al., 2015).
Potential Biomarker or Therapeutic Target : TMAO's role in cardiovascular and neurological disorders has been considered for its potential as a biomarker or therapeutic target. Different strategies are being explored to manage TMAO levels (Janeiro et al., 2018).
Association with Disease Severity : TMAO levels are directly linked to disease severity in chronic heart failure patients, suggesting its utility in prognostic assessments (Trøseid et al., 2015).
2. Role in Metabolism and Health
Metabolic and Health Impacts : TMAO, derived from this compound, impacts lipid and hormonal homeostasis. It's a part of the Mediterranean diet, known for its cardiovascular benefits. Its varied roles in health and disease, including potential links to kidney failure, diabetes, and cancer, are under study (Ufnal et al., 2015).
Gut Microbial Metabolite : TMAO's presence in human cerebrospinal fluid has been noted, which opens new avenues for understanding its role in the central nervous system and various neurological disorders (Del Rio et al., 2017).
LC-MS/MS Quantification for Clinical Applications : A validated LC-MS/MS method for quantifying TMAO is significant for clinical research, allowing for monitoring disease progression and evaluating drug effects (Li et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
N,2,6-Trimethylaniline is an organic compound with the formula (CH3)3C6H2NH2 . It is an aromatic amine that is of commercial interest as a precursor to dyes . The primary targets of this compound are the enzymes and proteins involved in the synthesis of these dyes.
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their function. This compound, due to its structure, can interact with its targets and modify their activity, leading to the production of dyes .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of dyes . The compound’s interaction with its targets can lead to changes in these pathways, resulting in the production of different types of dyes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the production of dyes . By interacting with its targets and affecting the relevant biochemical pathways, this compound can lead to the synthesis of various dyes.
Biochemical Analysis
Biochemical Properties
N,2,6-Trimethylaniline plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 enzymes typically involves the hydroxylation of the methyl groups, leading to the formation of hydroxylated metabolites. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of certain kinases and phosphatases. For example, this compound can inhibit the activity of protein kinase C, leading to altered phosphorylation states of downstream targets. This compound can also impact gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, affecting neuronal signaling. Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction can occur through direct binding to DNA or through modulation of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Over time, the degradation products of this compound can accumulate, potentially leading to long-term effects on cellular function. In in vitro studies, prolonged exposure to this compound has been shown to cause changes in cell morphology and viability. In in vivo studies, long-term exposure to this compound can lead to alterations in organ function and overall health .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects. Additionally, threshold effects can be observed, where a certain dose level must be reached before any significant effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the hydroxylation of the methyl groups. The resulting hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be excreted from the body. These metabolic pathways are essential for the detoxification and elimination of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Within cells, this compound can be transported by organic cation transporters, which mediate its uptake and efflux. The distribution of this compound within tissues can also be affected by its lipophilicity, with higher lipophilicity leading to greater accumulation in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications. For example, this compound can be targeted to the mitochondria through interactions with mitochondrial targeting sequences, where it can affect mitochondrial function and energy production. Additionally, the localization of this compound to the nucleus can influence gene expression by modulating the activity of transcription factors .
properties
IUPAC Name |
N,2,6-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-5-4-6-8(2)9(7)10-3/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGKRVNANIZGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227500 | |
| Record name | N,2,6-Trimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
767-71-5 | |
| Record name | N,2,6-Trimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,2,6-Trimethylbenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 767-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,2,6-Trimethylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,2,6-trimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


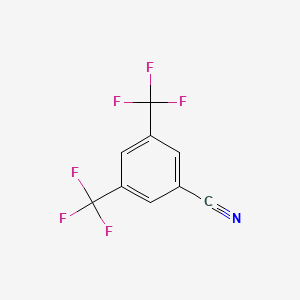

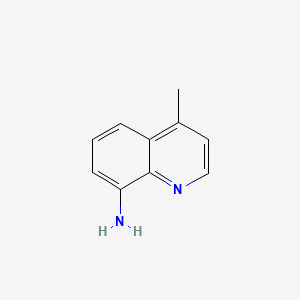
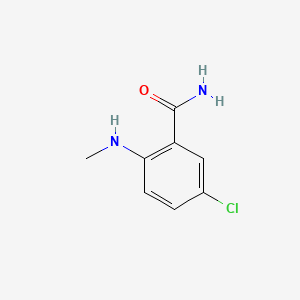

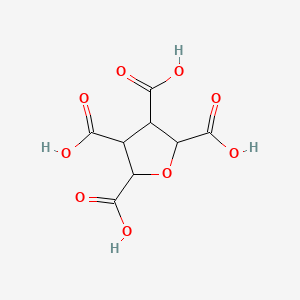
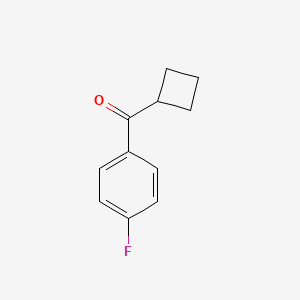




![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)

